935886-72-9
Description
CAS No.: 935886-72-9 Molecular Formula: C₆₈H₁₀₀N₂₀O₁₈ Molecular Weight: 1485.67 g/mol Structural Composition:
- DOTA moiety: A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) capable of forming stable complexes with radiometals (e.g., Lu-177, Ga-68, In-111) .
- NAPamide peptide: A bioactive peptide chain with specific receptor-targeting properties, though its exact biological target remains unspecified in available literature .
- Trifluoroacetate ions: Counterions enhancing solubility and stability .
Applications: Primarily used in nuclear medicine for diagnostic imaging (e.g., PET/SPECT) and targeted radionuclide therapy. The DOTA moiety enables radiometal chelation, while the peptide directs the compound to specific cellular receptors .
Properties
CAS No. |
935886-72-9 |
|---|---|
Molecular Formula |
C68H100N20O18 |
Molecular Weight |
1485.65 |
sequence |
Sequence: Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys(DOTA)-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of DOTA-Peptide Conjugates
Key Structural Differences :
- Peptide component : Determines receptor specificity. For example, DOTA-TOC and DOTA-Lanreotide target somatostatin receptors but differ in binding affinity to receptor subtypes (e.g., SST2 vs. SST5) .
- Chelator modifications : Some derivatives include PEG linkers or functional groups (e.g., DBCO) for click chemistry, enhancing conjugation efficiency (e.g., DOTA-PEG5-C6-DBCO) .
Functional Comparison and Research Findings
Chelation Efficiency and Radiometal Stability
- DOTA vs. NOTA: DOTA forms more stable complexes with larger radiometals (e.g., Lu-177, Y-90), while NOTA is preferred for smaller ions (e.g., Ga-68) .
- In vivo stability : DOTA-NAPamide’s trifluoroacetate counterions improve solubility, but its peptide component may influence biodistribution compared to DOTA-TOC, which has optimized renal clearance .
Receptor Targeting and Clinical Efficacy
- DOTA-TOC : High affinity for SST2 receptors, leading to FDA approval for neuroendocrine tumor therapy .
- DOTA-bombesin : Targets GRPR receptors overexpressed in prostate cancer, showing promise in preclinical imaging .
- DOTA-NAPamide: Limited clinical data; research focuses on characterizing its peptide’s receptor interaction .
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